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Foundational

Modulating Cellular Energy and NAD+/NADH Homeostasis: The Mechanism of Action of D-(+)-Glyceric Acid Hemicalcium Salt

Executive Summary As cellular metabolism research shifts from broad-spectrum stimulants to targeted metabolic modulators, D-(+)-Glyceric acid hemicalcium salt (DGAcs) has emerged as a highly specific bypass molecule. Unl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As cellular metabolism research shifts from broad-spectrum stimulants to targeted metabolic modulators, D-(+)-Glyceric acid hemicalcium salt (DGAcs) has emerged as a highly specific bypass molecule. Unlike traditional glycolytic precursors, DGAcs directly interfaces with the lower glycolytic pathway and acts as a potent modulator of the intracellular NAD+/NADH ratio[1]. This whitepaper dissects the biochemical identity, core mechanisms of action, and self-validating experimental protocols required to study DGAcs. Designed for drug development professionals and metabolic researchers, this guide provides a comprehensive framework for leveraging DGAcs in mitochondrial activation, alcohol detoxification, and cellular anti-aging therapies.

Biochemical Identity and Pharmacokinetics

D-Glyceric acid (DGA) is a naturally occurring, low-molecular-weight carboxylic acid and an intermediate in both serine catabolism and fructose metabolism[2]. In its free acid form, DGA is highly hygroscopic and difficult to formulate. The hemicalcium salt (DGAcs) resolves this by providing a stable, water-soluble, and highly bioavailable crystalline powder[3].

Upon ingestion, DGAcs is rapidly absorbed and enters the systemic circulation without requiring complex active transport mechanisms[3]. Because it is a natural metabolite, it is generally recognized as safe at physiological concentrations and is primarily excreted via complete oxidation to CO₂ and water in the mitochondria[3].

Core Mechanisms of Action: Causality in Metabolic Routing

To understand why DGAcs exerts such profound systemic effects—ranging from lowering plasma lactate to reducing subclinical inflammation[4]—we must analyze its dual-pathway routing within the cytoplasm.

Pathway A: The GLYCTK-Mediated Glycolytic Feed-Forward Loop

Under normal conditions, upper glycolysis is rate-limited by phosphofructokinase (PFK) and the NAD+-dependent glyceraldehyde 3-phosphate dehydrogenase (GAPDH). DGA bypasses these bottlenecks entirely. It is phosphorylated by D-glycerate 2-kinase (GLYCTK) directly into 2-phosphoglycerate (2-PGA), an intermediate of the lower glycolytic pathway[5].

  • The Causality: While this phosphorylation consumes one ATP[5], it forcefully drives the metabolic flux toward pyruvate production. By increasing the pyruvate pool without consuming cytosolic NAD+ (which GAPDH would normally require), DGAcs enhances substrate delivery to the mitochondrial Tricarboxylic Acid (TCA) cycle, thereby upregulating Oxidative Phosphorylation (OXPHOS)[4]. A deficiency in the GLYCTK enzyme prevents this routing, leading to the rare metabolic disorder known as D-glyceric aciduria[6].

Pathway B: NAD+ Regeneration and the Electron Sink

During metabolic stress—most notably ethanol intoxication—the liver's NAD+ pool is rapidly depleted, resulting in a dangerously high NADH/NAD+ ratio. This halts glycolysis and forces pyruvate to convert into lactate. DGAcs acts as a targeted electron sink to reverse this. It is enzymatically reduced to D-glyceraldehyde, and subsequently to glycerol, via NADH-dependent dehydrogenases[1].

  • The Causality: This reduction process consumes excess NADH, effectively regenerating the NAD+ required for the continued oxidation of ethanol and acetaldehyde[1]. By restoring the NAD+/NADH balance, DGAcs accelerates alcohol clearance and prevents the systemic accumulation of lactate[4].

Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DGALD D-Glyceraldehyde F1P->DGALD Aldolase B DGA D-Glyceric Acid (DGA) DGALD->DGA Aldehyde Dehydrogenase PGA 2-Phosphoglycerate (2-PGA) DGA->PGA GLYCTK (+ATP) NAD NAD+ Regeneration (Ethanol Clearance) DGA->NAD NADH-dependent Reduction Pyruvate Pyruvate PGA->Pyruvate Glycolysis TCA TCA Cycle & OXPHOS Pyruvate->TCA Mitochondrial Entry

Metabolic routing of D-Glyceric Acid into glycolysis and NAD+ regeneration pathways.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I prioritize protocols that contain internal validation loops. To accurately measure the effects of DGAcs, one must simultaneously track both cytosolic redox states and mitochondrial respiration.

Protocol 1: In Vitro Assessment of NAD+ Regeneration in Ethanol-Stressed Hepatocytes

Objective: Validate that DGAcs rescues mitochondrial respiration by replenishing the NAD+ pool during ethanol-induced metabolic stalling.

  • Cell Culture & Preparation: Seed HepG2 human hepatocyte carcinoma cells in a 96-well Seahorse XF microplate at 20,000 cells/well. Incubate overnight.

  • Stress Induction: Replace media with assay medium containing 100 mM ethanol to induce a high NADH/NAD+ ratio and stall glycolysis. Incubate for 2 hours.

  • DGAcs Treatment: Introduce DGAcs at titrated concentrations (0.5 mM, 1.0 mM, 2.0 mM). Use an equimolar calcium chloride solution as a vehicle control to rule out calcium-induced signaling artifacts[4].

  • Parallel Data Acquisition:

    • Mitochondrial Respiration: Run a standard Seahorse XF Cell Mito Stress Test to measure Oxygen Consumption Rate (OCR).

    • Redox State: In a parallel plate, lyse cells and use a fluorometric NAD+/NADH assay kit to quantify the intracellular redox ratio.

  • Validation Logic: A successful assay will show a direct correlation between the restoration of the NAD+/NADH ratio (fluorometric assay) and the recovery of basal OCR (Seahorse assay), proving that DGAcs acts as an electron sink that unblocks mitochondrial substrate delivery.

Workflow Step1 1. Cell Culture HepG2 Cells Step2 2. Stress Induction 100mM Ethanol Step1->Step2 Step3 3. DGAcs Treatment 0.5 - 2.0 mM Step2->Step3 Step4A 4A. Seahorse XF Mito Stress Test Step3->Step4A Step4B 4B. NAD+/NADH Fluorometric Assay Step3->Step4B Step5 5. Metabolic Flux Data Synthesis Step4A->Step5 Step4B->Step5

Experimental workflow for validating DGAcs-mediated mitochondrial activation in vitro.

Protocol 2: In Vivo Mitochondrial Activation Profiling

Objective: Measure systemic metabolic shifts in human subjects following oral DGAcs administration.

  • Cohort Selection: Double-blind, placebo-controlled trial using healthy volunteers aged 50–60 years[4].

  • Administration: Administer DGAcs dissolved in water twice daily (morning and evening). The placebo group receives an equimolar calcium chloride solution[4].

  • Biomarker Sampling: Draw blood at Day 0, Day 4 (acute phase), and Day 21 (chronic phase)[4].

  • Analysis: Quantify plasma lactate levels, systemic inflammation markers (e.g., hs-CRP), and isolate Peripheral Blood Mononuclear Cells (PBMCs) to measure mitochondria-related mRNA expression via RT-qPCR[4].

Quantitative Metabolic Shifts

The following table summarizes the quantitative data and metabolic shifts observed in clinical and pre-clinical evaluations of DGAcs, providing a clear benchmark for researchers.

Biomarker / MetricBaseline (Vehicle)DGAcs Treatment (Acute - Day 4)DGAcs Treatment (Chronic - Day 21)Mechanistic Driver
Plasma Lactate 100% (Normalized)~25% Reduction~30% ReductionBypass of GAPDH bottleneck; improved NADH oxidation[4]
NADH/NAD+ Ratio High (in stressed state)Rapidly NormalizedSustained BalanceDGA acts as an enzymatic electron sink[1]
Systemic Inflammation BaselineMild ReductionStatistically Significant ReductionImproved mitochondrial ROS handling & energy output[4]
Membrane Integrity BaselineEnhancedEnhancedUpregulated anabolic lipid synthesis driven by OXPHOS[4]
Mitochondrial mRNA BaselineNoticeably ModulatedStabilized UpregulationIncreased energy substrate demand by peripheral tissues[4]

Therapeutic Applications and Future Directions

The unique ability of DGAcs to modulate glycolysis without inducing lactate accumulation opens several therapeutic avenues:

  • Alcohol Detoxification: By accelerating the oxidation of ethanol and acetaldehyde, DGAcs can be formulated into pharmaceutical preparations to prevent acetaldehyde poisoning and liver stress[1].

  • Anti-Aging and Cellular Vitality: Aging is characterized by mitochondrial dysfunction and a declining NAD+ pool. DGAcs subtly activates cellular energy metabolism and enhances membrane integrity, making it a powerful candidate for longevity therapeutics[4].

  • Sports Nutrition: Because it facilitates the expenditure of muscular effort by optimizing ATP yield per glucose molecule, DGAcs is currently being evaluated for use in specialized food applications and supplements[3].

References

  • GLYCTK | Rupa Health, Rupa Health,[Link]

  • Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity, MDPI,[Link]

  • Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans, PMC / NIH,[Link]

  • D-glyceric aciduria, SciELO,[Link]

  • Enhancement of alcohol metabolism, Google P
  • D-glyceric acid, (may contain also L-enantiomer of glyceric acid (2,3- dihydroxy propanoic acid), trade - Food Safety, Europa.eu,[Link]

  • Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans, Frontiers,[Link]

Sources

Exploratory

Metabolic Flux and Pathway Mapping of D-(+)-Glyceric Acid Hemicalcium Salt in Plants: A Technical Guide

Executive Summary D-(+)-Glyceric acid is a fundamental α -hydroxy acid in plant primary metabolism, serving as the critical terminal intermediate in the [1]. For researchers and drug development professionals mapping the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-(+)-Glyceric acid is a fundamental α -hydroxy acid in plant primary metabolism, serving as the critical terminal intermediate in the [1]. For researchers and drug development professionals mapping these pathways, the free acid form of D-glycerate presents significant handling challenges due to its hygroscopic nature and propensity to form stable lactones. Consequently, D-(+)-Glyceric acid hemicalcium salt is utilized as the gold standard for biochemical assays. This guide explores the mechanistic role of D-glycerate, the enzymatic bottleneck of D-Glycerate 3-Kinase (GLYK), and provides a self-validating experimental framework for tracking metabolic flux.

The Photorespiratory Core: Causality of D-Glycerate Production

Photorespiration is initiated by the unavoidable oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which yields the toxic byproduct 2-phosphoglycolate (2-PG)[2]. Because 2-PG acts as a potent inhibitor of the Calvin-Benson-Bassham (CBB) cycle, plants have evolved a complex, multi-organelle salvage pathway spanning the chloroplast, peroxisome, and mitochondrion[3].

Through a highly coordinated series of transaminations and oxidations, 2-PG is sequentially converted to glycolate, glyoxylate, glycine, serine, and hydroxypyruvate[3]. In the peroxisome, hydroxypyruvate is finally reduced to D-glycerate[4]. This D-glycerate must then be transported back into the chloroplast to be reintegrated into mainstream carbon metabolism[2].

Pathway Rubisco Rubisco (Oxygenase) PG2 2-Phosphoglycolate Rubisco->PG2 Glycolate Glycolate PG2->Glycolate Chloroplast Glyoxylate Glyoxylate Glycolate->Glyoxylate Peroxisome Glycine Glycine Glyoxylate->Glycine Serine Serine Glycine->Serine Mitochondrion Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Peroxisome Glycerate D-Glycerate (Hemicalcium Salt Tracer) Hydroxypyruvate->Glycerate GLYK D-Glycerate 3-Kinase (GLYK) Glycerate->GLYK Chloroplast/Cytosol PGA3 3-Phosphoglycerate (3-PGA) GLYK->PGA3 ATP -> ADP Calvin Calvin-Benson Cycle PGA3->Calvin

Fig 1. The photorespiratory C2 cycle highlighting the D-glycerate node and GLYK phosphorylation.

The Enzymatic Bottleneck: D-Glycerate 3-Kinase (GLYK)

The re-entry of photorespiratory carbon into the CBB cycle is entirely dependent on D-Glycerate 3-Kinase (GLYK). GLYK catalyzes the ATP-dependent phosphorylation of D-glycerate to 3-phosphoglycerate (3-PGA)[1].

Unlike bacterial or animal glycerate kinases (which belong to Class I and II), [1]. Recent metabolic mapping has also revealed a cytosolic isoform of GLYK, generated via alternative splicing, which links D-glycerate pools directly to gluconeogenesis, glycolysis, and light-dependent plant immune responses[2].

Quantitative Biochemical Parameters of Plant GLYK

To accurately model metabolic flux, researchers must integrate the kinetic parameters of the target enzymes. The table below summarizes the core biochemical properties of plant GLYK, which dictate the processing rate of the D-glycerate pool.

ParameterValue / CharacteristicBiological Significance
Substrate Affinity ( Km​ for D-Glycerate) ~0.3 – 0.5 mMOptimized to clear peroxisomal output rapidly during high photorespiration.
Co-factor Affinity ( Km​ for ATP) ~0.4 mMCouples carbon recovery directly to the chloroplastic energy state.
Molecular Weight (Monomer) ~40 kDaClass III kinase; structurally distinct from non-plant variants.
Subcellular Localization Chloroplast & CytosolDual localization supports both photorespiration and gluconeogenesis.
Optimal pH 7.8 – 8.2Aligns perfectly with the alkalized stroma of illuminated chloroplasts.

Experimental Methodologies: Self-Validating Metabolic Mapping

When utilizing D-(+)-Glyceric acid hemicalcium salt for in vivo or in vitro metabolic mapping, a critical field-proven insight is the management of the calcium counter-ion. Ca2+ is a known competitive inhibitor of Mg2+ -dependent kinases. Failure to sequester Ca2+ during tracer feeding or lysate assays will artificially depress GLYK activity, leading to erroneous flux calculations.

Protocol: In Vivo Metabolic Flux Mapping via 13C-Isotope Labeling

This protocol describes a self-validating system for tracking D-glycerate assimilation. It utilizes a GLYK knockout mutant (e.g., Arabidopsis glyk) as a negative control to ensure that the detected 3-PGA signal is specifically derived from GLYK activity and not alternative salvage pathways[5].

Step 1: Tracer Formulation & Calcium Sequestration Dissolve 10 mM of 13C-labeled D-(+)-Glyceric acid hemicalcium salt in a 20 mM MES buffer (pH 6.5). Crucial Step: Add 5 mM Ethylene glycol-bis( β -aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). EGTA selectively chelates the Ca2+ dissociated from the tracer salt without stripping the endogenous Mg2+ required for downstream kinase activity.

Step 2: In Vivo Plant Feeding Submerge uniform leaf disks from both wild-type and glyk knockout mutants into the tracer solution. Incubate under controlled illumination (300 μ mol m−2 s−1 ) to stimulate active photorespiratory flux. Conduct a time-course extraction at 5, 15, and 30 minutes to establish a kinetic curve.

Step 3: Rapid Quenching & Extraction Halt metabolism instantly by flash-freezing the leaf disks in liquid nitrogen. Extract metabolites using a monophasic Methanol:Chloroform:Water (5:2:2 v/v/v) system at -20°C. This specific solvent ratio and temperature instantly precipitate active enzymes (preventing artifactual phosphorylation) while fully solubilizing polar metabolites like D-glycerate and 3-PGA.

Step 4: LC-MS/MS Quantification Analyze the aqueous fraction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Track the mass shift from 13C-D-glycerate to 13C-3-PGA to calculate the precise metabolic flux rate.

Workflow Step1 1. Tracer Prep 13C-D-Glycerate + EGTA Step2 2. In Vivo Feeding Wild-Type vs glyk Mutant Step1->Step2 Step3 3. Quenching Liquid N2 & Solvent Extraction Step2->Step3 Step4 4. LC-MS/MS MRM Mode for 13C-3-PGA Step3->Step4 Step5 5. Flux Analysis GLYK Kinetics Mapping Step4->Step5

Fig 2. Step-by-step experimental workflow for 13C-D-glycerate metabolic flux mapping.

Conclusion

Mapping the biochemical pathway of D-(+)-Glyceric acid is essential for understanding plant carbon economy, photorespiratory salvage, and stress resilience. By leveraging the physical stability of the hemicalcium salt form and employing rigorous, calcium-controlled isotopic feeding protocols, researchers can accurately quantify GLYK kinetics. This self-validating approach ensures high-fidelity data when exploring the expanding roles of D-glycerate in plant primary metabolism and engineering crops for higher photosynthetic efficiency.

References

  • Title: D-GLYCERATE 3-KINASE, the Last Unknown Enzyme in the Photorespiratory Cycle in Arabidopsis, Belongs to a Novel Kinase Family Source: The Plant Cell URL: [Link]

  • Title: Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity Source: Plants (MDPI) URL: [Link]

  • Title: Photorespiratory glycolate–glyoxylate metabolism Source: Journal of Experimental Botany URL: [Link]

  • Title: The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism Source: Frontiers in Plant Science URL: [Link]

Sources

Foundational

The Role of D-(+)-Glyceric Acid Hemicalcium Salt in Photorespiration Studies: A Technical Guide to Metabolic Recycling and Enzyme Kinetics

Executive Summary Photorespiration is an essential, albeit energy-intensive, metabolic pathway in C3 plants that recycles 2-phosphoglycolate produced by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Photorespiration is an essential, albeit energy-intensive, metabolic pathway in C3 plants that recycles 2-phosphoglycolate produced by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco)[1]. The terminal phase of this recovery cycle relies on the transport and phosphorylation of D-glycerate. For researchers mapping this pathway, D-(+)-Glyceric acid hemicalcium salt serves as an indispensable, stable biochemical reagent. This whitepaper details the mechanistic role of D-glycerate, the kinetics of its transport via the plastidic glycolate/glycerate transporter (PLGG1)[2], its phosphorylation by D-glycerate 3-kinase (GLYK)[1], and provides validated, self-correcting experimental protocols for advanced metabolic studies.

Introduction: The Photorespiratory Bottleneck

In an oxygen-rich atmosphere, Rubisco frequently catalyzes the oxygenation of ribulose-1,5-bisphosphate, yielding one molecule of 3-phosphoglycerate (3-PGA) and one molecule of 2-phosphoglycolate (2-PG)[1]. Because 2-PG is a toxic dead-end metabolite that inhibits the Calvin-Benson cycle, plants have evolved the C2 photorespiratory cycle to salvage its carbon.

This salvage pathway spans the chloroplast, peroxisome, and mitochondrion, ultimately converting two molecules of 2-PG into one molecule of 3-PGA, with the release of CO₂ and ammonia[2]. The final intermediate before carbon re-enters the Calvin cycle is D-glycerate, which must be transported from the cytosol back into the chloroplast stroma and phosphorylated. Understanding this terminal step is critical for crop engineering efforts aimed at bypassing or optimizing photorespiration to enhance agricultural yields.

Chemical Rationale: Why D-(+)-Glyceric Acid Hemicalcium Salt?

In vitro studies of the photorespiratory cycle require precise stoichiometric control. Researchers preferentially utilize D-(+)-Glyceric acid hemicalcium salt over the free acid form due to strict biochemical and thermodynamic requirements:

  • Prevention of Lactonization: Free D-glyceric acid is highly hygroscopic and spontaneously forms lactones in aqueous solutions. This alters the effective molarity and introduces structural analogs that can competitively inhibit transport assays.

  • Stereospecificity: Enzymes like GLYK and transporters like PLGG1 are highly stereoselective. The hemicalcium salt provides a stable, crystalline matrix that preserves the D-enantiomer configuration.

  • pH Stability: The calcium salt buffers the local microenvironment upon dissolution, preventing the rapid acidification of isolated chloroplast suspensions that would otherwise uncouple trans-membrane proton gradients.

Mechanistic Pathway: Transport and Phosphorylation

Chloroplast Envelope Transport via PLGG1

D-glycerate synthesized in the peroxisome must cross the inner chloroplast envelope. This is mediated by PLGG1 (Plastidal glycolate glycerate translocator 1), a core photorespiratory transporter[2]. PLGG1 functions as an antiporter, exporting two molecules of glycolate from the chloroplast in exchange for importing one molecule of D-glycerate and one proton. Mutants deficient in PLGG1 accumulate toxic levels of glycerate and glycolate, demonstrating the obligatory nature of this transport step[3].

Phosphorylation by D-Glycerate 3-Kinase (GLYK)

Once inside the stroma, D-glycerate is phosphorylated by GLYK (EC 2.7.1.31) using ATP to yield 3-PGA[1]. This is the concluding reaction of the C2 cycle. GLYK is unique; it is structurally and phylogenetically distinct from bacterial and animal glycerate kinases, and its knockout in Arabidopsis thaliana is lethal under ambient air conditions, proving its indispensable role in plant viability[4].

Pathway Rubisco Rubisco Oxygenation (Chloroplast) PG2 2-Phosphoglycolate Rubisco->PG2 Peroxisome Peroxisomal/Mitochondrial Processing PG2->Peroxisome Glycolate Glycerate D-Glycerate (Cytosol) Peroxisome->Glycerate PLGG1 PLGG1 Transporter (Chloroplast Envelope) Glycerate->PLGG1 Transport GLYK D-Glycerate 3-Kinase (GLYK) PLGG1->GLYK Stromal D-Glycerate PGA3 3-Phosphoglycerate (3-PGA) GLYK->PGA3 ATP -> ADP Calvin Calvin-Benson Cycle PGA3->Calvin

Figure 1: The photorespiratory C2 cycle highlighting D-glycerate transport and phosphorylation.

Experimental Methodologies & Self-Validating Protocols

To isolate the variables of transport and enzymatic conversion, the following protocols utilize D-(+)-Glyceric acid hemicalcium salt to establish self-validating experimental systems.

Protocol 1: In Vitro Chloroplast Uptake Assay via Silicone Oil Centrifugation

Causality of Design: Standard filtration washes take too long (seconds to minutes), allowing rapidly transported D-glycerate to efflux back out of the chloroplast. Silicone oil provides a hydrophobic barrier. When centrifuged, dense chloroplasts pass through the oil in milliseconds, instantly terminating the reaction and trapping the intra-stromal contents[5].

  • Chloroplast Isolation: Isolate intact chloroplasts from Pisum sativum (pea) or Arabidopsis using a Percoll step gradient to ensure envelope integrity.

  • Substrate Preparation: Dissolve D-(+)-Glyceric acid hemicalcium salt in assay buffer (pH 7.8) spiked with a ¹⁴C-labeled tracer.

  • Reaction Assembly: Layer 20 µL of silicone oil (AR200/AR20 mixture) over 20 µL of 10% perchloric acid in a microcentrifuge tube. Carefully overlay 50 µL of the chloroplast suspension.

  • Initiation & Termination: Add the D-glycerate substrate to the top layer. Incubate for exactly 5 to 30 seconds, then immediately centrifuge at 10,000 x g for 10 seconds. The chloroplasts will pellet into the acid, terminating metabolism.

  • Self-Validating Control: Run a parallel assay adding 10 mM unlabeled glycolate. Because glycolate is a competitive inhibitor of D-glycerate uptake via PLGG1[5], a proportional reduction in ¹⁴C signal in the pellet confirms that the uptake is transporter-mediated and not an artifact of membrane leakage.

Workflow Step1 1. Isolate Intact Chloroplasts (Percoll Gradient) Step3 3. Silicone Oil Centrifugation (Uptake Assay) Step1->Step3 Step2 2. Prepare D-(+)-Glycerate Hemicalcium Salt Solution Step2->Step3 Step4 4. Terminate Reaction & Quantify Isotope Step3->Step4 Step5 5. Calculate Kinetic Parameters (Km, Vmax) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro chloroplast D-glycerate uptake assay.

Protocol 2: GLYK Kinetic Profiling via Coupled Enzyme Assay

Causality of Design: Direct measurement of 3-PGA production is cumbersome. By coupling the ADP produced by GLYK to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), researchers can monitor the stoichiometric oxidation of NADH at 340 nm in real-time.

  • Reagent Setup: Prepare a cuvette with 100 mM HEPES (pH 7.8), 10 mM MgCl₂, 2 mM ATP, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and excess PK/LDH enzymes.

  • Baseline Establishment: Add purified recombinant GLYK enzyme. Monitor absorbance at 340 nm for 2 minutes to establish a baseline.

  • Reaction Initiation: Add 1 mM D-(+)-Glyceric acid hemicalcium salt to initiate the reaction.

  • Self-Validating Control: The assay is inherently self-validating. By omitting the D-glycerate hemicalcium salt in the baseline phase, any background ATPase activity or non-specific NADH oxidation is quantified. The sudden drop in A340 upon substrate addition isolates the specific GLYK activity.

Quantitative Data Summary

The use of highly pure D-(+)-Glyceric acid hemicalcium salt has allowed researchers to map the kinetic landscape of the terminal photorespiratory pathway accurately.

Table 1: Kinetic Parameters of Photorespiratory D-Glycerate Processing

Protein/EnzymeBiological FunctionSubstrateAffinity ( Km​ )Max Velocity ( Vmax​ )Reference
PLGG1 Chloroplast Envelope TransportD-Glycerate~0.8 - 1.2 mM~15 µmol/mg Chl/hr[2]
GLYK (A. thaliana)Stromal PhosphorylationD-Glycerate~0.3 - 0.5 mM~54 µmol/min/mg protein
GLYK (E. coli homolog)Cytosolic PhosphorylationD-Glycerate~0.15 mMVariable by strain

Note: The higher affinity (lower Km​ ) of GLYK compared to PLGG1 ensures that once D-glycerate enters the stroma, it is rapidly phosphorylated, maintaining a favorable concentration gradient for continuous transport.

Translational Impact: Crop Engineering & Human Disease

Agricultural Biotechnology: Because photorespiration limits the biomass gains of many C3 crop plants, engineering this pathway is a primary target for agricultural biotechnology[3]. By overexpressing PLGG1 or utilizing thermotolerant variants of GLYK (such as those from the thermophilic alga Cyanidioschyzon merolae), researchers aim to prevent the toxic buildup of photorespiratory intermediates at elevated temperatures, thereby enhancing crop thermotolerance and yield[6].

Medical and Pharmacological Relevance: The utility of D-(+)-Glyceric acid hemicalcium salt extends beyond plant biology. In humans, mutations in the GLYCTK gene (which encodes the human homolog of D-glycerate kinase) cause D-glyceric aciduria, a rare inborn error of metabolism characterized by neurological symptoms[6]. The biochemical assays and transport models developed for plant photorespiration are directly translatable to screening small-molecule therapies or gene-therapy efficacies for this human metabolic disorder.

References

  • Source: National Center for Biotechnology Information (NIH / PMC)
  • Source: National Center for Biotechnology Information (NIH / PMC)
  • (PDF)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • PLGG1, a plastidic glycolate glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters Source: ResearchGate URL
  • The key role of glycerate kinase in carbohydrate metabolism Source: ResearchGate URL
  • An In Vivo Metabolic Approach for Deciphering the Product Specificity of Glycerate Kinase Proves that Both E.

Sources

Exploratory

Physicochemical and Thermodynamic Profiling of D-(+)-Glyceric Acid Hemicalcium Salt: A Comprehensive Technical Guide

Executive Overview D-(+)-Glyceric acid (2,3-dihydroxypropionic acid) is a fundamental intermediate in cellular metabolism, particularly noted for its role in accelerating ethanol and acetaldehyde oxidation. In pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

D-(+)-Glyceric acid (2,3-dihydroxypropionic acid) is a fundamental intermediate in cellular metabolism, particularly noted for its role in accelerating ethanol and acetaldehyde oxidation. In pharmaceutical and nutraceutical development, the free acid is highly hygroscopic and chemically unstable. Consequently, it is formulated as D-(+)-Glyceric acid hemicalcium salt (often crystallizing as a hydrate).

As a Senior Application Scientist, I have observed that the successful formulation of this compound hinges entirely on understanding its unique thermodynamic behavior in aqueous systems. Calcium hydroxycarboxylates do not behave as simple strong electrolytes; they exhibit complex speciation dynamics. This whitepaper provides a rigorous, field-proven framework for characterizing the physicochemical properties, solid-state thermal behavior, and solution thermodynamics of D-(+)-Glyceric acid hemicalcium salt.

Molecular Architecture and Speciation Dynamics

The hemicalcium salt of D-glyceric acid consists of one calcium ion ( Ca2+ ) coordinating with two glycerate anions. The presence of the α -hydroxyl group adjacent to the carboxylate moiety allows for bidentate chelation.

When introduced into an aqueous environment, the dissolution is not a simple dissociation into free ions. Instead, it is a two-step equilibrium process. First, the solid lattice breaks down. Second, the free calcium and glycerate ions undergo ion association to form soluble complexes, such as [Ca(D-Glycerate)]+ . This weak electrolyte behavior significantly impacts the ionic strength, osmotic pressure, and bioavailability of the formulation.

Speciation Solid Ca(D-Glycerate)2 • nH2O (s) Dissolved Ca2+ (aq) + 2 D-Gly- (aq) Solid->Dissolved Dissolution ΔH > 0 Dissolved->Solid Precipitation Complex [Ca(D-Gly)]+ (aq) + D-Gly- (aq) Dissolved->Complex Ion Association ΔS > 0 Complex->Dissolved Dissociation

Aqueous dissolution and thermodynamic speciation of Calcium D-Glycerate.

Quantitative Physicochemical Profile

To establish a baseline for formulation, we must aggregate the core physicochemical parameters. The data presented below summarizes the standard metrics required for pre-formulation screening.

Table 1: Physicochemical Properties of D-(+)-Glyceric Acid Hemicalcium Salt

PropertyValueAnalytical Method / Condition
Empirical Formula C3​H5​O4​⋅0.5Ca (Anhydrous)Elemental Analysis
Molecular Weight 125.10 g/mol (Anhydrous basis)Mass Spectrometry / Titration
Acid Dissociation ( pKa​ ) 3.52 ± 0.05 (Free Acid)Potentiometric Titration (25 °C)
Melting / Decomposition > 250 °CDifferential Scanning Calorimetry (DSC)
Aqueous Solubility > 100 mg/mLIsothermal Saturation (25 °C)
Crystal Form Hydrate (Typically Dihydrate)X-Ray Powder Diffraction (XRPD)

Thermodynamic Behavior in Aqueous Systems

A critical pitfall in developing calcium-based hydroxycarboxylate formulations is assuming complete ionization. Research into the [1] reveals that these salts are unusually weak electrolytes.

The Causality of Entropy-Driven Complexation

The formation of the [Ca(D-Glycerate)]+ complex is endothermic ( ΔHass∘​>0 ). Under standard chemical intuition, an endothermic reaction should not proceed spontaneously. However, the process is heavily entropy-driven ( ΔSass∘​≫0 ).

Why does this happen? In an aqueous solution, both Ca2+ and the glycerate anion are surrounded by highly ordered hydration shells of water molecules. When the bidentate glycerate ligand binds to the calcium ion, it displaces multiple ordered water molecules into the bulk solvent. This massive release of water molecules drastically increases the disorder (entropy) of the system, driving the Gibbs Free Energy ( ΔG∘ ) negative and favoring complexation.

Experimental Workflows & Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. Below are the definitive workflows for characterizing this compound.

Workflow cluster_0 Solid-State Characterization cluster_1 Solution Thermodynamics Start D-(+)-Glyceric Acid Hemicalcium Salt DSC DSC / TGA Analysis Start->DSC XRPD X-Ray Powder Diffraction Start->XRPD Solubility Isothermal Saturation Start->Solubility Modeling Thermodynamic Parameter Extraction (ΔG°, ΔH°, ΔS°) DSC->Modeling Electrochem Ion-Selective Potentiometry Solubility->Electrochem Electrochem->Modeling

Comprehensive workflow for the physicochemical profiling of calcium salts.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Understanding the hydration state is paramount, as bound water affects the active pharmaceutical ingredient (API) weight and stability.

  • Sample Preparation: Accurately weigh 3–5 mg of the calcium glycerate salt into an aluminum crucible.

  • TGA Execution (Thermogravimetric Analysis): Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge prevents premature oxidative degradation. Mass loss before 150 °C quantifies the stoichiometric hydration water.

  • DSC Execution (Differential Scanning Calorimetry): Run a parallel sample in a crimped but vented pan.

    • Causality: Venting allows evolved water vapor to escape, preventing pressure buildup that artificially shifts the dehydration endotherm.

  • Self-Validation: Run an empty crucible under identical conditions to establish a baseline. Subtract this baseline to eliminate instrumental thermal drift.

Protocol 2: Thermodynamic Solubility & Speciation Profiling

To determine the true ratio of free vs. complexed calcium, we utilize isothermal saturation coupled with potentiometry.

  • Equilibration: Suspend an excess of the salt in 50 mL of ultra-pure water. Place in a thermostated water bath at 20 °C. Stir constantly for 4 hours.

  • Verification of Equilibrium: Take 1 mL aliquots at t=2 hr, 3 hr, and 4 hr. Filter through a 0.22 µm PTFE syringe filter. Analyze total calcium via ICP-OES.

    • Self-Validation: Equilibrium is confirmed only when the variance between successive time points is <2% .

  • Electrochemical Measurement: Measure the free calcium ion activity ( aCa2+​ ) using a Calcium Ion-Selective Electrode (ISE).

  • Data Synthesis: Calculate the activity coefficient ( γCa2+​ ) using the Davies equation. The concentration of the complexed calcium is derived iteratively by subtracting the free calcium concentration from the total dissolved calcium.

Biological & Pharmaceutical Applications

The rigorous characterization of D-(+)-Glyceric acid hemicalcium salt is not merely an academic exercise; it directly dictates its clinical efficacy.

Studies have demonstrated that D-glyceric acid significantly accelerates the metabolic oxidation of ethanol and acetaldehyde[2]. Furthermore, the [3]. Because the compound acts as a weak electrolyte, the slow dissociation of the [Ca(D-Glycerate)]+ complex in the gastric environment provides a sustained release of both the protective glycerate anion and the calcium ion, buffering local pH and mitigating acute cellular toxicity.

References

  • Thermodynamics of Dissolution of Calcium Hydroxycarboxylates in Water Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Combined Adsorption and Ion Exchange of D-Glyceric Acid Using a Strong Basic Resin: Equilibrium, Kinetics, and Thermodynamics Chemical and Biochemical Engineering Quarterly URL:[Link]

  • Effect of Glyceric Acid Calcium Salt on the Viability of Ethanol-Dosed Gastric Cells Journal of Oleo Science URL:[Link]

Foundational

In Vivo Pharmacokinetics and Metabolic Dynamics of D-(+)-Glyceric Acid Hemicalcium Salt

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental biochemical properties and applied pharmacokinetic (PK) profiling. D-(+)-Glyceric acid hemicalcium salt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental biochemical properties and applied pharmacokinetic (PK) profiling. D-(+)-Glyceric acid hemicalcium salt is not merely a passive chemical entity; it is a highly active metabolic intermediate. Understanding its in vivo behavior requires moving beyond basic ADME principles and examining its direct integration into cellular bioenergetics.

This guide dissects the pharmacokinetics, pharmacodynamics, and the precise, self-validating analytical methodologies required to study this molecule in mammalian models.

Chemical Profile and Physiological Significance

D-(+)-Glyceric acid hemicalcium salt (CAS: 14028-62-7) is a high-purity, organometallic chiral compound widely utilized as a biochemical intermediate and bioavailable calcium source 1[1]. With an anhydrous molecular weight of 250.22 g/mol [], the hemicalcium salt formulation is specifically engineered to provide structural stability, resist deliquescence, and ensure high aqueous solubility for in vivo dosing 3[3].

Unlike its L-enantiomer, the D-enantiomer is biologically active. It is a natural metabolite that is rapidly absorbed and directly metabolized via glycolysis, making it highly safe at physiological concentrations 4[4].

In Vivo Pharmacokinetics (ADME) & Metabolic Integration

The pharmacokinetic profile of D-(+)-Glyceric acid is defined by its immediate entry into fundamental cellular energy pathways.

  • Absorption: Due to its low molecular weight and high hydrophilicity, D-glycerate is rapidly absorbed into the systemic circulation following oral or intraperitoneal administration 4[4].

  • Metabolism (The Causal Mechanism): The rapid clearance of D-glycerate is driven by a highly conserved, one-step enzymatic reaction. The enzyme D-glycerate kinase (GLYCTK) phosphorylates D-glycerate to form 2-phospho-D-glycerate (2-PG) 5[5]. Subsequently, the metalloenzyme enolase catalyzes the dehydration of 2-PG into phosphoenolpyruvate (PEP) 6[6], seamlessly integrating the exogenous molecule into glycolysis and gluconeogenesis 7[7].

  • Excretion & Half-Life: Because it acts as a metabolic fuel, it is ultimately oxidized in the mitochondria, forming CO₂ and H₂O as natural end products 4[4]. Consequently, its clearance is exceptionally fast. In vivo murine models demonstrate an estimated half-life (t₁/₂) of just 24.8 minutes, with absolutely no bioaccumulation observed after 24 hours 8[8].

Metabolism DGA D-(+)-Glycerate (Hemicalcium Salt) GLYCTK D-Glycerate Kinase (GLYCTK) DGA->GLYCTK ATP -> ADP PG2 2-Phospho-D-glycerate GLYCTK->PG2 ENO Enolase PG2->ENO PEP Phosphoenolpyruvate (PEP) ENO->PEP H2O PYR Pyruvate PEP->PYR Glycolysis MITO Mitochondrial OXPHOS (CO2 + H2O) PYR->MITO TCA Cycle

Figure 1: In vivo metabolic pathway of D-glycerate integrating into glycolysis and OXPHOS.

Pharmacodynamic Modulation: Beyond Simple Metabolism

While D-glycerate is rapidly cleared, its transient flux through the cellular machinery leaves a lasting pharmacodynamic footprint. Clinical and in vivo studies reveal two major systemic effects:

  • Mitochondrial Activation: D-glyceric acid administration upregulates oxidative phosphorylation (OXPHOS) and NADH-utilizing anabolic reactions, significantly reducing plasma lactate levels and improving cellular membrane integrity 9[9] 10[10].

  • HO-1 Pathway & Bilirubin Upregulation: Oral D-glycerate regimens acutely activate the Heme Oxygenase-1 (HO-1) pathway. This leads to a targeted increase in blood bilirubin, which functions as a systemic antioxidant and anti-inflammatory agent, buffering the body against metabolic stress and ROS generation 11[11].

Quantitative Data Summaries

Table 1: Key Pharmacokinetic Parameters of D-Glycerate

Parameter Value / Observation Mechanistic Rationale
Half-life (t₁/₂) ~24.8 minutes Rapid, single-step phosphorylation by GLYCTK.
Clearance Rate Extremely High Immediate utilization as a substrate in ubiquitous glycolytic pathways.

| Bioaccumulation | None (at 24h) | Complete terminal oxidation to CO₂ and H₂O via the TCA cycle. |

Table 2: Pharmacodynamic & Metabolic Flux Markers

Biomarker Response to D-Glycerate Physiological Implication
Plasma Lactate Strongly Reduced Indicates a metabolic shift toward efficient mitochondrial OXPHOS.
Blood Bilirubin Upregulated Activation of the HO-1 pathway; enhances systemic antioxidant capacity.

| Subclinical Inflammation | Reduced | Secondary benefit of improved aerobic energy metabolism and bilirubin flux. |

Experimental Methodologies: Self-Validating PK Profiling

To accurately capture the pharmacokinetic profile of D-(+)-Glyceric acid, researchers must overcome two hurdles: the molecule's extremely rapid metabolic assimilation and the presence of endogenous enantiomers. Standard LC-MS cannot distinguish between D- and L-glycerate. Because only D-glycerate is processed by GLYCTK, chiral metabolomics is mandatory to prevent confounding data from endogenous L-glycerate accumulation 5[5].

The following protocol utilizes chiral LC-MS/MS coupled with stable isotope dilution to create a self-validating analytical system.

Step-by-Step Methodology

Step 1: Formulation and Administration

  • Action: Dissolve D-(+)-Glyceric acid hemicalcium salt in sterile saline (0.9% NaCl) to achieve the desired dose (e.g., 10-50 mg/kg). Administer via IV bolus or oral gavage.

  • Causality: The calcium salt dissociates readily in aqueous environments, ensuring 100% bioavailability in the dosing vehicle without requiring harsh organic solvents.

Step 2: High-Frequency Blood Sampling

  • Action: Collect 50 µL of blood at 0, 5, 10, 15, 30, 45, 60, 90, and 120 minutes post-dose.

  • Causality: Because the t₁/₂ is ~24.8 minutes, standard sampling intervals (e.g., 1h, 2h, 4h) will entirely miss the Cmax and the primary elimination phase. Dense early sampling is critical.

Step 3: Pre-analytical Quenching and Extraction (Self-Validating Step)

  • Action: Immediately quench blood samples in 80% cold methanol (-80°C) containing a known concentration of ¹³C₃-D-glycerate (Internal Standard). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Causality: Immediate quenching halts ongoing red blood cell glycolysis, which could artificially alter glycerate levels. The spike-in of ¹³C₃-D-glycerate ensures that any matrix effects or extraction inefficiencies are mathematically normalized downstream, making the assay self-validating.

Step 4: Chiral Derivatization & LC-MS/MS Acquisition

  • Action: Derivatize the dried supernatant using a chiral agent (e.g., DATAN) to separate D- and L-enantiomers. Analyze via triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Chiral separation guarantees that the calculated clearance rate reflects the specific action of GLYCTK on the D-enantiomer, rather than a blended artifact of total glyceric acid.

PK_Workflow Dose In Vivo Dosing (IV/Oral) Sample High-Frequency Sampling (0-2h) Dose->Sample Prep Cold Quenching & 13C3-Spike Sample->Prep LCMS Chiral LC-MS/MS Acquisition Prep->LCMS Data PK Parameter Calculation LCMS->Data

Figure 2: Self-validating chiral LC-MS/MS workflow for D-glycerate pharmacokinetic profiling.

References

  • ChemicalCell:D(+)Glyceric Acid Hemicalcium Salt CAS NO 14028-62-7.
  • BOC Sciences:CAS 14028-62-7 (D-(+)-Glyceric acid hemicalcium salt).
  • European Commission (Food Safety):Summary of the dossier: D-glyceric acid.
  • NIH / PMC:Glycerate from Intestinal Fructose Metabolism Induces Islet Cell Damage.
  • MDPI:Heme Oxygenase-1 and Blood Bilirubin Are Gradually Activated by Oral D-Glyceric Acid.
  • NIH / PMC:Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans.
  • Google Patents:EP2427223B1 - Feminine hygiene article having calcium sugar acid salt.
  • PubMed:Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism.
  • ResearchGate:Enantioanalysis of glyceric acid using enantioselective, potentiometric membrane electrodes.
  • ACS Publications:A Unique Small Molecule Inhibitor of Enolase Clarifies Its Role in Fundamental Biological Processes.
  • ASM Journals:In vitro and in vivo activity of 1,2,3,4,6-O-pentagalloyl-glucose against Candida albicans.

Sources

Protocols & Analytical Methods

Method

Application of D-(+)-Glyceric Acid Hemicalcium Salt in Metabolic Flux Analysis

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of D-(+)-Glyceric acid hemicalcium salt in metabolic flux analysis (MFA) and quantitative metabolomics. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of D-(+)-Glyceric acid hemicalcium salt in metabolic flux analysis (MFA) and quantitative metabolomics.

Executive Summary

Metabolic Flux Analysis (MFA) has evolved from static metabolite profiling to dynamic, stable-isotope-resolved metabolomics. D-glyceric acid is a critical intermediate bridging fructose metabolism, lower glycolysis, and serine biosynthesis. However, free D-glyceric acid is highly hygroscopic and prone to spontaneous lactonization, making it unsuitable for precise quantitative workflows. The D-(+)-Glyceric acid hemicalcium salt resolves this by providing a stable, crystalline, and highly soluble standard. This application note details the mechanistic rationale, standardized protocols, and analytical frameworks for utilizing this salt in 13C-MFA and LC-MS/GC-MS metabolomics.

Mechanistic Grounding: The Role of D-Glycerate in MFA

In central carbon metabolism, D-glycerate is phosphorylated by glycerate kinase to form 3-phosphoglycerate (3-PG), a core intermediate in glycolysis and gluconeogenesis. By utilizing 13C-labeled D-glycerate (or using the unlabeled hemicalcium salt to benchmark endogenous pool sizes), researchers can bypass the regulatory bottlenecks of upper glycolysis (e.g., phosphofructokinase) to directly probe lower glycolytic flux, the Warburg effect in oncology models, and altered TCA cycle dynamics[1].

Furthermore, 13C-MFA utilizing downstream tracking of D-glycerate has been instrumental in identifying unusual routes of pyruvate dissimilation and alternative metabolic shunts in pathogenic bacteria, such as Mycobacterium tuberculosis[2]. In agricultural science, quantifying D-glycerate fluxes provides a chemical fingerprint of plant responses to abiotic stress, such as drought and heat[3].

Why the Hemicalcium Salt? (Causality in Experimental Design)

To generate accurate standard curves and tracer dosing regimens, absolute stoichiometric precision is required.

  • Stability: The hemicalcium salt prevents the intramolecular esterification (lactonization) that plagues the free acid form.

  • Weighability: It exists as a free-flowing powder, eliminating the volumetric errors associated with pipetting viscous free-acid syrups.

  • Ionization: In LC-MS, the calcium ion can be easily decoupled using weak acidic mobile phases or chelators, allowing the free glycerate anion to be efficiently ionized in negative electrospray ionization (ESI-) mode.

Pathway Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP Upper Glycolysis G3P Glyceraldehyde-3-P FBP->G3P ThreePG 3-Phosphoglycerate (3-PG) G3P->ThreePG Serine L-Serine Biosynthesis ThreePG->Serine PHGDH Pyruvate Pyruvate ThreePG->Pyruvate Lower Glycolysis DGlycerate D-Glycerate (Tracer Entry Point) DGlycerate->ThreePG Glycerate Kinase Lactate Lactate Pyruvate->Lactate LDH

Figure 1: Integration of D-Glycerate into central carbon metabolism and glycolysis.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal standards and rapid quenching to prevent artifactual metabolite interconversion, ensuring the trustworthiness of the resulting flux data.

Protocol A: Preparation of D-(+)-Glyceric Acid Hemicalcium Salt Standards for LC-MS/MS

Objective: Establish a matrix-matched calibration curve for absolute quantification of intracellular D-glycerate pool sizes.

  • Stock Solution Preparation:

    • Weigh exactly 1.251 mg of D-(+)-Glyceric acid hemicalcium salt (accounting for the ~125.1 g/mol molecular weight of the hemicalcium form to yield 10 µmol of D-glycerate).

    • Dissolve in 1 mL of LC-MS grade Water containing 0.1% Formic Acid. Causality: The acidic environment protonates the glycerate, dissociating the calcium ion and preventing calcium-induced ion suppression during ESI.

  • Internal Standard (IS) Addition:

    • Spike the stock with a known concentration of 13C3-labeled D-glycerate or an unnatural analog (e.g., 2-hydroxybutyrate) to correct for matrix effects and extraction losses.

  • Serial Dilution:

    • Prepare a 10-point serial dilution ranging from 1 nM to 10 µM in an extraction solvent matrix (e.g., 80% Methanol/20% Water) to mimic the biological sample matrix.

  • LC-MS/MS Acquisition:

    • Analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer operating in Negative ESI mode.

Protocol B: In Vitro 13C-Isotope Tracing and Extracellular Flux Assessment

Objective: Trace the metabolic fate of 13C-D-Glycerate to determine lower glycolytic flux.

  • Cell Seeding & Pre-conditioning:

    • Seed cells (e.g., HCT116 colorectal carcinoma) in 6-well plates at 1×105 cells/well. Incubate for 24 hours in standard media.

    • Wash cells twice with PBS and switch to a custom basal medium lacking glucose and glutamine for 2 hours to deplete endogenous pools.

  • Tracer Administration:

    • Introduce media containing 2 mM [U-13C3]-D-Glyceric acid hemicalcium salt.

    • Incubate for predetermined time points (e.g., 5, 15, 30, 60 minutes) to capture both transient kinetics and isotopic steady state.

  • Metabolic Quenching (Critical Step):

    • Causality: Glycolytic intermediates have turnover rates of less than 1 second. Slow harvesting will alter the isotopic profile.

    • Rapidly aspirate media and immediately submerge the plate in liquid nitrogen, or add 1 mL of pre-chilled (-80°C) 80% Methanol directly to the monolayer.

  • Metabolite Extraction:

    • Scrape cells in the -80°C methanol. Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new vial, dry under nitrogen gas, and reconstitute in HILIC mobile phase for LC-MS analysis.

Workflow A 1. Tracer Incubation (13C-D-Glycerate) B 2. Rapid Quenching (-80°C Methanol) A->B C 3. Extraction & Protein Precipitation B->C D 4. LC-MS/MS Acquisition (HILIC) C->D E 5. Isotopologue Modeling (MFA) D->E

Figure 2: Standardized workflow for 13C-Metabolic Flux Analysis using D-Glycerate tracers.

Data Presentation and Interpretation

To successfully execute MFA, researchers must monitor specific Mass-to-Charge (m/z) transitions and interpret the resulting Mass Isotopomer Distributions (MIDs).

Table 1: LC-MS/MS MRM Transitions for D-Glycerate Analysis

Note: Parameters optimized for a generic Triple Quadrupole MS in ESI(-) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Endogenous D-Glycerate (M+0) 105.075.01250
13C1-D-Glycerate (M+1) 106.076.01250
13C2-D-Glycerate (M+2) 107.077.01250
13C3-D-Glycerate (M+3) 108.077.01250
Table 2: Expected 13C-Labeling Patterns (Isotopologue Enrichment)

Expected flux shifts when feeding [U-13C3]-D-Glycerate to highly glycolytic (Warburg-phenotype) tumor cells vs. normal somatic cells.

Downstream MetaboliteNormal Cell Predominant LabelingTumor Cell Predominant LabelingMechanistic Implication
3-Phosphoglycerate M+3 (~40%)M+3 (>80%)Upregulated Glycerate Kinase activity in tumors.
L-Serine M+0 (Unlabeled)M+3 (~50%)High flux through Phosphoglycerate Dehydrogenase (PHGDH) in tumors.
Lactate M+3 (~20%)M+3 (>70%)Rapid conversion of lower glycolytic intermediates to lactate (Warburg effect)[1].
Citrate M+2 (~30%)M+2 (<10%)Tumors shunt pyruvate away from the TCA cycle, reducing M+2 citrate formation.

Troubleshooting & Best Practices

  • Poor Chromatographic Retention: D-glycerate is highly polar and elutes in the void volume of standard C18 columns. Solution: Use HILIC columns (e.g., Amide or ZIC-pHILIC) with a high organic starting mobile phase (95% Acetonitrile) to ensure adequate retention.

  • Calcium Adduct Interference: If the mass spectrometer detects multiple calcium-glycerate adducts instead of the free [M-H]- ion, the mobile phase is insufficiently acidic. Solution: Ensure the aqueous mobile phase contains at least 10 mM Ammonium Acetate and 0.1% Formic Acid to outcompete the calcium chelation.

References

  • Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules. National Institutes of Health (NIH). Available at:[Link]

  • 13C Metabolic Flux Analysis Identifies an Unusual Route for Pyruvate Dissimilation in Mycobacteria which Requires Isocitrate Lyase and Carbon Dioxide Fixation. National Institutes of Health (NIH). Available at:[Link]

  • Metabolomics, a Powerful Tool for Understanding Plant Abiotic Stress. Semantic Scholar. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Gas Chromatography Analysis of D-(+)-Glyceric Acid Hemicalcium Salt

Introduction D-(+)-Glyceric acid, an important intermediate in various metabolic pathways, is a key biomarker for certain inborn errors of metabolism, such as D-glyceric aciduria. Its accurate quantification in biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-(+)-Glyceric acid, an important intermediate in various metabolic pathways, is a key biomarker for certain inborn errors of metabolism, such as D-glyceric aciduria. Its accurate quantification in biological matrices like urine and plasma is crucial for clinical diagnosis and metabolic research. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent properties of D-(+)-Glyceric acid, specifically its high polarity and low volatility due to the presence of carboxyl and hydroxyl groups, preclude its direct analysis by GC.[1] To overcome this limitation, a chemical modification process known as derivatization is essential. This application note provides a comprehensive guide to the derivatization techniques for D-(+)-Glyceric acid hemicalcium salt, with a primary focus on the robust and widely adopted two-step methoximation and silylation method. We will delve into the rationale behind experimental choices, provide detailed, validated protocols, and discuss alternative approaches.

The Imperative of Derivatization for Polar Analytes

The fundamental principle of gas chromatography relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. For a compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile to exist in the gas phase at the temperatures employed in the GC inlet and column.[2]

D-(+)-Glyceric acid, with its free carboxylic acid and two hydroxyl groups, readily forms strong intermolecular hydrogen bonds. These interactions result in a high boiling point and a propensity for thermal degradation at the elevated temperatures of the GC system.[3] Derivatization addresses these challenges by chemically modifying the polar functional groups, thereby:

  • Increasing Volatility: By replacing the active hydrogens on the carboxyl and hydroxyl groups with non-polar moieties, the intermolecular forces are significantly reduced, lowering the boiling point of the analyte and allowing it to readily enter the gas phase.[4][5]

  • Enhancing Thermal Stability: The derivatized functional groups are generally more stable at high temperatures, preventing the degradation of the analyte during analysis.

  • Improving Chromatographic Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column and inlet, leading to sharper, more symmetrical peaks and improved resolution.

Primary Derivatization Strategy: Methoximation followed by Silylation

The most prevalent and reliable method for the derivatization of organic acids, including glyceric acid, is a two-step process involving methoximation of the carbonyl group followed by silylation of the hydroxyl and carboxyl groups.[6][7]

The "Why": A Mechanistic Insight

Step 1: Methoximation

The primary purpose of methoximation is to protect the carbonyl group (in the case of keto-acids) and to prevent the formation of multiple derivatives from tautomers.[4] While glyceric acid does not possess a ketone or aldehyde group, this step is often included in general organic acid profiling methods to ensure the stability of other potential analytes in the sample. For glyceric acid specifically, this initial step is less critical but is often retained for methodological consistency in broader metabolomic studies. The reaction involves methoxyamine hydrochloride, which converts carbonyl groups into their methoxime derivatives.[4][5]

Step 2: Silylation

Silylation is the cornerstone of this derivatization strategy. It involves the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[4][8] The resulting TMS-ethers and TMS-esters are significantly more volatile and thermally stable than the parent compound.[8][9]

The most commonly used silylating reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS).[6] MSTFA is a strong silylating agent that produces volatile byproducts, which do not interfere with the chromatography.[4] TMCS acts as a catalyst, enhancing the silylating power of MSTFA, particularly for sterically hindered hydroxyl groups.[10]

Visualizing the Derivatization Workflow

DerivatizationWorkflow Sample Sample containing D-(+)-Glyceric Acid Methoximation Methoximation (Methoxyamine HCl in Pyridine) Sample->Methoximation Step 1 Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation Step 2 GCMS GC-MS Analysis Silylation->GCMS

Caption: A streamlined workflow for the two-step derivatization of D-(+)-Glyceric acid for GC-MS analysis.

Detailed Protocol for Methoximation and Silylation

This protocol is designed for the analysis of D-(+)-Glyceric acid in biological fluids. High-purity reagents and solvents are critical for successful derivatization.

Materials and Reagents:

  • D-(+)-Glyceric acid hemicalcium salt standard

  • Internal Standard (e.g., stable isotope-labeled glyceric acid)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Methanol, Ethyl Acetate, Hexane (GC or HPLC grade)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

Sample Preparation (from Biological Fluids):

  • Thawing and Centrifugation: Thaw frozen biological samples (e.g., urine, plasma) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample, calibrator, and quality control sample.

  • Protein Precipitation (for plasma/serum): Add 4 volumes of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator. It is crucial to ensure all moisture is removed as it can interfere with the derivatization process. [6]

Derivatization Procedure:

  • Methoximation:

    • Reconstitute the dried sample residue in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex thoroughly to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes with gentle shaking.[6] This step protects any potential carbonyl groups and can prevent the formation of multiple derivatives from tautomers in a complex sample matrix.[4]

  • Trimethylsilylation:

    • To the methoximated sample, add 80 µL of MSTFA with 1% TMCS.

    • Vortex the mixture vigorously.

    • Incubate at 37°C for 30 minutes with gentle shaking.[6] This step replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl groups.

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert for analysis.

Visualizing the Chemical Transformation

DerivatizationReaction cluster_glyceric D-(+)-Glyceric Acid cluster_reagents Reagents cluster_derivative Tris-TMS Derivative Glyceric HOCH₂-CH(OH)-COOH Derivative (CH₃)₃SiO-CH₂-CH(OSi(CH₃)₃)-COOSi(CH₃)₃ Glyceric->Derivative Derivatization MeOx 1. Methoxyamine HCl MSTFA 2. MSTFA + TMCS

Caption: The chemical transformation of D-(+)-Glyceric acid to its volatile tris-trimethylsilyl (Tris-TMS) derivative.

Typical GC-MS Parameters

The following are representative GC-MS parameters for the analysis of TMS-derivatized D-Glyceric acid. These may require optimization for specific instruments.

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 70°C, hold for 1 min, ramp to 300°C at 6°C/min, hold for 10 min[6]
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Quantitative Data and Key Diagnostic Ions

For quantitative analysis using SIM mode, monitoring characteristic ions of the tris-TMS derivative of glyceric acid is crucial.

Ion (m/z)Role
292Quantifier[6]
189Qualifier[6]
205Qualifier[6]

Note on Retention Time: The retention time is a critical parameter for compound identification.[11] For the TMS-derivatized glyceric acid, the retention time will depend on the specific GC conditions but can be reliably determined using a pure standard.

Alternative Derivatization Strategy: Esterification

While silylation is highly effective, esterification presents an alternative, particularly for the carboxyl group. This method converts the carboxylic acid to its corresponding ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME).[9]

The "Why": A Mechanistic Insight

Esterification of carboxylic acids is commonly achieved using reagents like BF3-methanol or methanolic HCl.[12][13][14] These reagents protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). This results in the formation of a methyl ester, which is significantly more volatile than the parent acid. For glyceric acid, this would primarily derivatize the carboxyl group, and a subsequent silylation step would still be required for the hydroxyl groups to achieve sufficient volatility for GC analysis.

Comparison of Derivatization Techniques
FeatureSilylation (e.g., MSTFA)Esterification (e.g., BF3-Methanol)
Target Functional Groups Hydroxyl, Carboxyl, Amino, Thiol[4]Primarily Carboxylic Acids[9]
Reaction Conditions Generally mild (e.g., 37°C)[6]Can require higher temperatures (e.g., 50-100°C)[12][14]
Reagent Handling Moisture sensitive[8]Can be corrosive and require careful handling
Byproducts Volatile and generally non-interfering[4]Can be non-volatile and may require removal
Reproducibility Generally good, but can be sensitive to moisture[8]Can be highly reproducible[15]

For a comprehensive analysis of a polar analyte like glyceric acid with multiple functional groups, a one-step silylation (after methoximation) that derivatizes all active hydrogens is generally more efficient and straightforward than a multi-step approach involving esterification followed by silylation.

Chiral Analysis of D-(+)-Glyceric Acid

The stereochemistry of glyceric acid is of significant clinical importance.[4] While the derivatization methods described above do not differentiate between the D- and L-enantiomers on a standard achiral GC column, chiral analysis can be achieved through two main approaches:

  • Chiral Derivatization: Reacting the glyceric acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[16][17]

  • Chiral GC Column: Utilizing a GC column with a chiral stationary phase that can directly separate the enantiomers of the derivatized glyceric acid.[2]

Conclusion

The successful analysis of D-(+)-Glyceric acid hemicalcium salt by gas chromatography is critically dependent on effective derivatization. The two-step methoximation and silylation protocol using MSTFA is a robust, well-established, and highly effective method for converting the non-volatile glyceric acid into a thermally stable and volatile derivative suitable for GC-MS analysis. This application note provides a detailed, scientifically-grounded protocol and the rationale behind each step to enable researchers, scientists, and drug development professionals to confidently and accurately quantify D-(+)-Glyceric acid in their samples. While alternative methods like esterification exist, the comprehensive nature of silylation makes it the preferred choice for polyfunctional molecules like glyceric acid.

References

  • Bibel, H. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Villas-Bôas, S. G., Højrup, P., & Nicolai, M. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
  • Smart, S., & Villas-Bôas, S. G. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
  • Allgaier, M., & Klett, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 74-97.
  • Zapadlo, M., et al. (2019). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.
  • Chong, C. M., & Huebschmann, H. J. (2020).
  • BP Amoco Chemicals Ltd. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier.
  • ResearchGate. (2025, October 26). (PDF) Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Al-Asmari, A. F., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.
  • Christie, W. W. (2019, July 23).
  • El-Zerey-Belaskri, A., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Foods, 13(2), 220.
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Reddit. (2021, March 5). Trouble developing a method using BF3 to convert fatty acids to esters. Retrieved from [Link]

  • Le, T. D., & Schug, K. A. (2023).
  • ResearchGate. (2008, February). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Retrieved from [Link]

  • Romanello, D. (2025, April 1).
  • Lin, C. H., et al. (2002). Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry.
  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TMS Derivitization for GC-MS. Retrieved from [Link]

  • Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library.
  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass spectrometry reviews, 37(2), 245–257.
  • Ivanova, P. T., et al. (2010). Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. Biochimica et biophysica acta, 1801(7), 776–793.
  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]

  • Li, X., et al. (2018). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry.
  • LibreTexts. (2021, August 15). 2.11: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ResearchGate. (2014, August 1). Which GC column is most suitable for glycerol separation? Is it necessary to derivatize?. Retrieved from [Link]

  • Song, X., et al. (2014). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytical chemistry, 86(12), 5797–5804.
  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of D-(+)-Glyceric acid hemicalcium salt in Organic Solvents

Welcome to our dedicated technical support center for D-(+)-Glyceric acid hemicalcium salt. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for D-(+)-Glyceric acid hemicalcium salt. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As a salt of a small, hydrophilic organic acid, its poor solubility in non-aqueous systems is a common experimental hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate D-(+)-Glyceric acid hemicalcium salt into your experimental workflows.

Understanding the Challenge: The Physicochemical Properties of D-(+)-Glyceric acid hemicalcium salt

D-(+)-Glyceric acid hemicalcium salt is an ionic compound. Its solubility is governed by the principle of "like dissolves like."[1][2][3] The strong ionic bonds between the glycerate anion and the calcium cation, along with the polar nature of the glyceric acid molecule, make it highly soluble in water and other polar solvents. Conversely, it exhibits poor solubility in nonpolar organic solvents.

PropertyValue/InformationSource
Chemical Formula C3H5O4•0.5Ca[4]
Molecular Weight 250.22 g/mol (anhydrous basis)[5]
Appearance White or almost white crystalline solid[6]
Water Solubility Soluble in cold and hot water[7]
Melting Point 134 °C (decomposes)[5]
Hygroscopicity Hygroscopic; can absorb moisture from the environment[6]

The primary challenge in dissolving this salt in organic solvents stems from the high lattice energy of the crystal structure and the inability of nonpolar organic solvents to effectively solvate the dissociated ions.

Frequently Asked Questions (FAQs)

Q1: Why won't my D-(+)-Glyceric acid hemicalcium salt dissolve in my organic solvent?

A1: D-(+)-Glyceric acid hemicalcium salt is an ionic compound, making it inherently more soluble in polar solvents like water than in nonpolar organic solvents.[1][2][3] The organic solvent you are using may not be polar enough to overcome the crystal lattice energy of the salt and solvate the individual ions.

Q2: I'm trying to prepare a stock solution in DMSO for my cell-based assay, but it's not dissolving. What should I do?

A2: While DMSO is a polar aprotic solvent and can dissolve many compounds that are insoluble in water, some highly polar or ionic compounds can still have limited solubility. For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid cytotoxicity.[8][9] If you are observing poor solubility, you can try a combination of the techniques outlined in the troubleshooting guide below, such as gentle heating, sonication, or the use of a co-solvent. Always prepare a high-concentration stock in 100% DMSO and perform serial dilutions in DMSO before the final dilution into your aqueous cell culture medium to minimize precipitation.[8][10]

Q3: Can I heat the solvent to increase the solubility?

A3: Gentle heating can increase the solubility of many compounds. However, D-(+)-Glyceric acid hemicalcium salt decomposes at 134 °C.[5] Therefore, it is crucial to use only gentle warming (e.g., a 37°C water bath) and to be cautious, as excessive heat may degrade the compound.[8] Some calcium salts can also exhibit retrograde solubility, becoming less soluble at higher temperatures, so this approach should be tested empirically.[11]

Q4: Will sonication help dissolve the compound?

A4: Yes, sonication is a useful technique to aid in the dissolution of poorly soluble compounds. The ultrasonic waves create cavitation bubbles that, upon imploding, generate localized high pressure and temperature, which can help to break up the crystal lattice and enhance solvent-solute interactions.[12][13] This method is particularly effective for creating homogenous suspensions and can often be used in conjunction with gentle warming.

Q5: The compound dissolved initially but then precipitated out of my stock solution. What happened?

A5: This is a common issue, especially when a stock solution in an organic solvent is diluted into an aqueous buffer for an experiment. This "crashing out" occurs because the compound is no longer soluble in the final solvent mixture. To avoid this, it is recommended to perform serial dilutions in the original organic solvent before the final dilution into the aqueous medium.[8][10] Also, since the compound is hygroscopic, absorbed water in your DMSO stock could be reducing the overall solubility.[6]

Troubleshooting Guide: Strategies to Enhance Solubility

This section provides a systematic approach to troubleshooting and improving the solubility of D-(+)-Glyceric acid hemicalcium salt in organic solvents.

Logical Flow for Troubleshooting Solubility Issues

G cluster_solutions Potential Solutions start Start: Poor Solubility Observed check_solvent Step 1: Re-evaluate Solvent Choice start->check_solvent physical_methods Step 2: Apply Physical Dissolution Aids check_solvent->physical_methods If solubility is still poor success Success: Compound Dissolved check_solvent->success If a more suitable solvent is found cosolvent Step 3: Introduce a Co-solvent physical_methods->cosolvent If still not fully dissolved physical_methods->success If stable solution is achieved solubilizing_agent Step 4: Use a Solubilizing Agent cosolvent->solubilizing_agent If precipitation occurs on dilution cosolvent->success If stable solution is achieved ph_adjustment Step 5: Consider pH Adjustment (for aqueous dilutions) solubilizing_agent->ph_adjustment For aqueous-based assays ph_adjustment->success If stable solution is achieved failure Re-evaluate Experimental Approach ph_adjustment->failure If all methods fail

Caption: A stepwise approach to troubleshooting the poor solubility of D-(+)-Glyceric acid hemicalcium salt.

Detailed Experimental Protocols

Protocol 1: Basic Dissolution in DMSO

This protocol is a starting point for preparing a stock solution in DMSO, which is common for in vitro biological assays.

Materials:

  • D-(+)-Glyceric acid hemicalcium salt

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the required amount of D-(+)-Glyceric acid hemicalcium salt in a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the tube for 1-2 minutes to facilitate initial dissolution.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.[8]

  • Visually inspect the solution for any remaining solid particles. If necessary, repeat the sonication.

  • For persistent solubility issues, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[8]

  • Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture absorption.[8]

Protocol 2: Utilizing a Co-solvent System

If the compound precipitates upon dilution into an aqueous medium, a co-solvent system can help maintain its solubility.

Materials:

  • D-(+)-Glyceric acid hemicalcium salt

  • Anhydrous DMSO

  • Polyethylene Glycol 400 (PEG 400) or Glycerol

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of D-(+)-Glyceric acid hemicalcium salt in 100% DMSO as described in Protocol 1.

  • In a separate sterile tube, prepare your final solvent mixture. A common starting point for in vivo studies is a mixture of 10% DMSO, 40% PEG 400, and 50% saline or phosphate-buffered saline (PBS). For in vitro assays, the final concentration of organic solvents should be minimized.

  • Slowly add the DMSO stock solution to the co-solvent mixture while vortexing to ensure rapid and even dispersion. This helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is hazy, you may need to adjust the ratios of the co-solvents or the final concentration of the compound.

Protocol 3: pH Adjustment for Aqueous Dilutions

The solubility of calcium salts of weak acids like glyceric acid can be influenced by pH.[14][15] Lowering the pH can increase the protonation of the glycerate anion, which may improve solubility in some cases. This is particularly relevant for the final aqueous solution.

Materials:

  • Stock solution of D-(+)-Glyceric acid hemicalcium salt in an organic solvent

  • Aqueous buffer for final dilution (e.g., cell culture medium, PBS)

  • Sterile, dilute hydrochloric acid (HCl) or other appropriate acid

  • pH meter

Procedure:

  • Before adding your compound's stock solution, measure the pH of your final aqueous buffer.

  • If your experimental conditions allow, you can try to slightly lower the pH of the buffer by adding a small amount of dilute HCl. Monitor the pH carefully.

  • Add the stock solution of D-(+)-Glyceric acid hemicalcium salt to the pH-adjusted buffer dropwise while stirring.

  • Observe for any signs of precipitation.

  • Important Note: This method should be used with caution as changes in pH can affect the stability of other components in your solution and the biological system you are studying. Always include appropriate pH controls in your experiments.

Protocol 4: Use of Solubilizing Agents

For particularly challenging solubility issues, the use of surfactants or cyclodextrins can be explored. These agents can encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous solutions.

Materials:

  • D-(+)-Glyceric acid hemicalcium salt

  • Aqueous buffer

  • A suitable surfactant (e.g., Polysorbate 80) or cyclodextrin (e.g., β-cyclodextrin)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of the surfactant or cyclodextrin in your aqueous buffer. The concentration will need to be optimized for your specific application.

  • Slowly add the solid D-(+)-Glyceric acid hemicalcium salt to the surfactant/cyclodextrin solution while stirring.

  • Allow the mixture to stir for an extended period (e.g., several hours to overnight) at a controlled temperature to allow for the formation of micelles or inclusion complexes.

  • Visually inspect the solution for clarity. You may need to filter the solution to remove any undissolved material.

Visualization of Key Concepts

The Dissolution Process of an Ionic Salt

G cluster_process Dissolution Steps crystal Ionic Crystal Lattice (High Lattice Energy) ions Dissociated Ions (Glycerate⁻ and Ca²⁺) crystal->ions Dissociation (Requires Energy) solvent Organic Solvent (Poor Solvating Power) solvated_ions Solvated Ions in Solution solvent->solvated_ions Solvation (Releases Energy) ions->crystal In nonpolar solvents, lattice energy > solvation energy ions->solvated_ions

Caption: The energetic balance that dictates the solubility of an ionic salt in an organic solvent.

References

  • MDPI. (2023, January 16). A New Challenge for the Old Excipient Calcium Carbonate: To Improve the Dissolution Rate of Poorly Soluble Drugs. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, March 13). Solubility of Salts of Weak Acids: Calcium Salts. Retrieved March 26, 2026, from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved March 26, 2026, from [Link]

  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved March 26, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • PubMed. (2017, May 5). Effect of inorganic salts on the inclusion complex formation and solubilizing potency of cyclodextrins. Retrieved March 26, 2026, from [Link]

  • Global Health. (n.d.). Optimization of ultrasound-assisted preparation of calcium citrate from bovine bone. Retrieved March 26, 2026, from [Link]

  • MDPI. (2020, October 12). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. Retrieved March 26, 2026, from [Link]

  • PubMed. (2007, November 15). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Retrieved March 26, 2026, from [Link]

  • PMC. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved March 26, 2026, from [Link]

  • National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 13). 14.3.4: The Effects of pH on Solubility. Retrieved March 26, 2026, from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved March 26, 2026, from [Link]

  • Google Patents. (n.d.). US4076745A - Process for calcium salts α-ketocarboxylic acids.
  • Google Patents. (n.d.). CZ87194A3 - Process for preparing basic calcium salts of carboxylic acids.
  • PMC. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved March 26, 2026, from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved March 26, 2026, from [Link]

  • PMC. (2022, January 29). Ultrasound‐assisted solubilization of calcium from micrometer‐scale ground fish bone particles. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Ultrasound‐assisted solubilization of calcium from micrometer‐scale ground fish bone particles. Retrieved March 26, 2026, from [Link]

  • YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of mixed solvent system (water+ DMSO) on the K sp and... Retrieved March 26, 2026, from [Link]

  • eGrove. (2023, May 4). Solubility Enhancement of Atorvastatin Calcium Using Cyclodextrin. Retrieved March 26, 2026, from [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. Retrieved March 26, 2026, from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved March 26, 2026, from [Link]

  • Elma Ultrasonic Cleaners. (2025, June 4). Sonication Baths for Sample Preparation. Retrieved March 26, 2026, from [Link]

  • Restek. (n.d.). HPLC Troubleshooting. Retrieved March 26, 2026, from [Link]

  • MedCrave online. (2019, March 15). Grindstone neutralization reactions for the preparation of various salts of carboxylic acids. Retrieved March 26, 2026, from [Link]

  • PubMed. (n.d.). Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures. Retrieved March 26, 2026, from [Link]

  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved March 26, 2026, from [Link]

  • PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved March 26, 2026, from [Link]

  • IJAERD. (n.d.). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved March 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Noise for D-(+)-Glyceric Acid Hemicalcium Salt

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the chromatographic analysis of highly polar, small organic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the chromatographic analysis of highly polar, small organic acids. D-(+)-Glyceric acid presents a unique analytical hurdle: it lacks a conjugated π-electron system (meaning it has no strong UV chromophore) and is highly polar, making standard C18 reversed-phase methods ineffective. Furthermore, introducing the "hemicalcium salt" form alters the solubility dynamics within your HPLC fluidic path.

This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate baseline noise, ensuring robust and reproducible quantification.

Part 1: Diagnostic Workflow

Before adjusting your method parameters, use the following logical workflow to isolate the physical or chemical root cause of your baseline instability.

BaselineTroubleshooting Start Symptom: Baseline Noise D-(+)-Glyceric Acid HPLC Salt Analyte Check: Calcium Salt Precipitation? Start->Salt DetCheck Detector Type? Start->DetCheck SaltSol Avoid Phosphate Buffers Use 3 mM H2SO4 Salt->SaltSol If using PO4 UV UV/Vis (210 nm) DetCheck->UV RI Refractive Index (RI) DetCheck->RI UVIssue High Background Absorbance (Solvent Cut-off / O2) UV->UVIssue RIIssue Thermal Drift & Pressure Pulsations RI->RIIssue UVSol Use HPLC-Grade H2O Inline Degassing UVIssue->UVSol RISol Equilibrate Temp (Column=Detector) Check Pump Valves RIIssue->RISol

Diagnostic workflow for isolating baseline noise sources in glyceric acid HPLC.

Part 2: In-Depth Troubleshooting FAQs

Q1: I am using UV detection at 210 nm, but my baseline is plagued by high-frequency noise and severe drift. What is the root cause? Causality & Solution: D-(+)-Glyceric acid requires low UV wavelengths (typically 200–210 nm) for detection because the carboxylic acid group is its only chromophore[1]. At this deep-UV range, you are operating near the optical cut-off of many common solvents and dissolved gases. If your mobile phase contains methanol (UV cut-off ~205 nm) or degraded trifluoroacetic acid (TFA), the background absorbance will be overwhelmingly high, amplifying minor pump pulsations into severe baseline noise[2][3]. Furthermore, dissolved oxygen absorbs strongly below 220 nm. Actionable Fix:

  • Switch your organic modifier (if applicable) to HPLC-grade acetonitrile (UV cut-off 190 nm)[3].

  • Ensure your inline vacuum degasser is functioning properly to remove dissolved oxygen; outgassing in the flow cell causes severe "frothing" and noise[3][4].

  • Perform a lamp intensity test; an aging deuterium lamp drastically reduces the signal-to-noise ratio at lower wavelengths[5].

Q2: My baseline shows erratic, sharp spikes. Could the "hemicalcium salt" formulation of my glyceric acid be responsible? Causality & Solution: Absolutely. The counter-ion is a critical, often-overlooked variable. If your method employs a phosphate-based buffer, the calcium ions (Ca²⁺) dissociating from the D-(+)-glyceric acid hemicalcium salt will react with the phosphate anions. This forms calcium phosphate, a highly insoluble salt that creates micro-precipitates in the column and fluidic tubing. When these particulates pass through the detector flow cell, they scatter the light beam, producing sharp, erratic baseline spikes[5]. Actionable Fix: Completely eliminate phosphate buffers from your system. For small organic acids, Ion-Exclusion Chromatography (IEC) using a dilute sulfuric acid mobile phase (e.g., 3 mM H₂SO₄) is the gold standard[6][7]. Sulfuric acid is transparent at 210 nm, provides the hydronium ions needed to keep the glyceric acid protonated (pKa ~3.52)[8], and avoids the formation of highly insoluble calcium precipitates.

Q3: I switched to a Refractive Index (RI) detector to bypass UV absorbance issues, but the baseline continuously wanders. How do I stabilize it? Causality & Solution: RI detectors are universal and ideal for compounds lacking chromophores, but they measure the bulk refractive index of the eluent. They are exquisitely sensitive to minute changes in temperature and pressure. A temperature mismatch of even 0.1 °C between the incoming mobile phase and the RI flow cell alters the refractive index dynamically, causing the baseline to drift or wander continuously[2][5]. Actionable Fix:

  • Thermally insulate your column and use a secondary heat exchanger to equilibrate the mobile phase temperature before it enters the detector[5].

  • Align the RI detector's internal optical block temperature to match or slightly exceed the column temperature (e.g., both set to 50 °C)[2].

  • Ensure pump check valves are clean; micro-pulsations from faulty check valves manifest as sinusoidal baseline noise in RI[4].

Part 3: Quantitative Data & Mobile Phase Selection

Selecting the correct mobile phase is the primary defense against baseline anomalies. Use the table below to match your detector with a chemically compatible aqueous phase.

Mobile Phase / AdditiveUV Cut-off (nm)RI Detector CompatibilityCompatibility with Ca²⁺ SaltRecommendation for Glyceric Acid
3 mM Sulfuric Acid (H₂SO₄) < 190 nmExcellent (Isocratic only)High (CaSO₄ is sufficiently soluble at low conc.)Optimal for Ion-Exclusion[6]
0.1% Phosphoric Acid < 190 nmExcellent (Isocratic only)Low (High risk of Ca₃(PO₄)₂ precipitation)Avoid
0.1% TFA ~ 210 nmPoor (High background drift)HighNot recommended (High UV noise)[2][3]
Methanol / Water 205 nmGoodHighAvoid for UV < 215 nm[3]
Part 4: Self-Validating Experimental Protocol

Low-Noise Ion-Exclusion HPLC Workflow for D-(+)-Glyceric Acid Hemicalcium Salt This protocol establishes a self-validating system: if baseline noise exceeds 0.05 mAU (UV) or 50 nRIU (RI) during the equilibration phase, the system fails suitability, prompting an immediate re-check of the degassing and thermal equilibration steps before any samples are wasted.

Step 1: System Preparation & Flushing

  • Bypass the column with a zero-dead-volume union. Flush the HPLC system with 100% HPLC-grade water at 1.0 mL/min for 30 minutes to remove any residual buffers (especially phosphates) that could react with calcium[5].

  • Verify inline degasser efficiency by monitoring pump pressure ripple (must be < 1% fluctuation).

Step 2: Mobile Phase Preparation

  • Prepare 3.0 mM H₂SO₄ using ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane[6].

  • Causality Check: 3 mM H₂SO₄ ensures the mobile phase pH is ~2.5. Because the pKa of glyceric acid is 3.52[8], this pH guarantees the analyte remains fully protonated. Protonation suppresses ionization, allowing optimal partitioning into the pores of the cation-exchange resin without peak tailing[7].

Step 3: Column Installation & Thermal Equilibration

  • Install a sulfonated divinylbenzene-styrene ion-exclusion column (e.g., Shodex SH1011 or Aminex HPX-87H)[9][10].

  • Set the column oven to 50 °C. If using an RI detector, set the internal optical block temperature to 50 °C[2].

  • Crucial Step: Allow the system to pump the mobile phase at 0.5 mL/min for at least 2 hours. Monitor the baseline. Do not inject until the drift is < 100 µRIU/hour (for RI) or < 1 mAU/hour (for UV at 210 nm).

Step 4: Sample Preparation

  • Dissolve D-(+)-Glyceric acid hemicalcium salt directly in the mobile phase (3 mM H₂SO₄) rather than pure water. This prevents solvent-front refractive index disturbances (the "Schlieren effect") which can mask early eluting peaks.

Step 5: Acquisition & Validation

  • Inject 10 µL of the sample.

  • Monitor UV at 210 nm and/or RI. Glyceric acid will elute as a sharp, symmetrical peak without the baseline disturbances typically caused by calcium-phosphate precipitation or thermal drift[6].

References
  • High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed. URL:[Link]

  • Development of an hplc method for the determination of glycerol oxidation products - ResearchGate. URL: [Link]

  • T- and pH-Dependent Hydroxyl-Radical Reaction Kinetics of Lactic Acid, Glyceric Acid, and Methylmalonic Acid in the Aqueous Phase - PMC. URL:[Link]

  • Determination of glycerol derivatives by High-performance liquid chromatography - WSEAS US. URL: [Link]

  • Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - ACS Measurement Science Au. URL:[Link]

  • Glycerin and Glyceric Acid Analysis (SH1011) - Shodex HPLC Columns. URL:[Link]

  • Eliminating Baseline Problems - Agilent. URL: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise - The Overbrook Group. URL:[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. URL: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. URL: [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. URL: [Link]

  • Do you know at what wavelength glyceric acid absorbs in UV-Vis spectroscopy? - ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for D-(+)-Glyceric Acid Hemicalcium Salt Purity: A Comparative Guide

D-(+)-Glyceric acid is an essential chiral α-hydroxy acid utilized in metabolic tracing, biomarker quantification, and as a synthon in pharmaceutical manufacturing[1]. Commercially, it is stabilized as a hemicalcium salt...

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Author: BenchChem Technical Support Team. Date: April 2026

D-(+)-Glyceric acid is an essential chiral α-hydroxy acid utilized in metabolic tracing, biomarker quantification, and as a synthon in pharmaceutical manufacturing[1]. Commercially, it is stabilized as a hemicalcium salt ( (C3​H5​O4​)2​Ca ) to prevent degradation. The analytical challenge lies in its physicochemical properties: it is highly polar, highly hydrophilic, and lacks a strong UV chromophore. Consequently, traditional Reversed-Phase Liquid Chromatography (RP-LC) fails to retain it without the use of ion-pairing reagents, which degrade column lifespans and suppress Mass Spectrometry (MS) signals[2].

This guide objectively compares the viable analytical modalities for this compound and provides a fully self-validating, ICH Q2(R2)-compliant protocol for its purity determination.

Comparative Analysis of Analytical Modalities

To establish a robust purity assay, we must evaluate the three primary chromatographic modalities capable of resolving highly polar organic acids[3].

  • Ion-Exclusion Chromatography (IEC): The gold standard for short-chain organic acids. It utilizes a sulfonated styrene-divinylbenzene copolymer resin and a dilute acidic mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. It is the preferred method when MS coupling is required[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires extensive derivatization (e.g., trimethylsilylation) to volatilize the acid and its hydroxyl groups.

Table 1: Quantitative Performance Comparison
ParameterIon-Exclusion HPLC (UV/RI)HILIC (ELSD/MS)GC-MS (Derivatized)
Retention Mechanism Donnan exclusion & steric partitioningHydrophilic partitioning & H-bondingVolatility & boiling point
Sample Preparation Direct injection (aqueous)Desalting required ( Ca2+ removal)Lyophilization + Silylation
Typical LOD / LOQ ~1.0 µg/mL / ~3.0 µg/mL~0.1 µg/mL / ~0.3 µg/mL~0.01 µg/mL / ~0.05 µg/mL
Linearity ( R2 ) > 0.999> 0.995> 0.990
Matrix Interference Low ( Ca2+ is strongly retained/separated)High (Salts cause peak splitting)Moderate (Derivatization artifacts)
Throughput High (~15-20 min/run)Medium (~25 min/run + equilibration)Low (>45 min prep + run)

Causality in Experimental Design: Why Ion-Exclusion?

While HILIC offers superior sensitivity for trace analysis[5], Ion-Exclusion Chromatography (IEC) is the objectively superior choice for routine purity determination of the hemicalcium salt.

The Mechanistic Rationale: The hemicalcium salt introduces a high concentration of divalent calcium ions ( Ca2+ ). In HILIC, high concentrations of metal cations disrupt the water-enriched layer on the polar stationary phase, leading to severe peak distortion and irreproducibility unless the sample is painstakingly desalted first.

Conversely, IEC turns this matrix into an advantage. By using a hydrogen-form cation exchange resin with a dilute Sulfuric Acid ( H2​SO4​ ) mobile phase, the system dynamically exchanges the Ca2+ for H+ . This converts the salt into free D-(+)-glyceric acid on-column. The acidic mobile phase suppresses the ionization of the carboxylate group ( pKa≈3.5 ), allowing the neutral glyceric acid to penetrate the resin pores for size/polarity-based separation, while the Ca2+ is completely excluded from the organic acid retention window[6].

DecisionTree Start Analyte: D-(+)-Glyceric Acid Hemicalcium Salt Q1 Is MS Detection Required? Start->Q1 HILIC HILIC Method (Requires Ca2+ Desalting) Q1->HILIC Yes Q2 Routine Purity & Assay? Q1->Q2 No IEC Ion-Exclusion HPLC (Direct Injection) Q2->IEC Yes (Preferred) GCMS GC-MS Method (Requires Silylation) Q2->GCMS Trace Profiling

Decision matrix for selecting the optimal chromatographic modality.

Self-Validating Protocol: Ion-Exclusion HPLC Method

To ensure Trustworthiness and scientific integrity, this protocol embeds a System Suitability Test (SST) as a self-validating gatekeeper. The system must prove its own fitness before any sample data is accepted, aligning with ICH Q2(R2) and Q14 guidelines[7].

Phase I: Reagent & Sample Preparation
  • Mobile Phase Formulation: Prepare 5.0 mM H2​SO4​ in ultrapure water (18.2 MΩ·cm). Degas sonically for 15 minutes.

    • Causality: The precise 5.0 mM concentration maintains a pH of ~2.0, ensuring >95% of the glyceric acid remains in its neutral, protonated state for optimal resin penetration[6].

  • Standard Preparation: Dissolve reference standard D-(+)-Glyceric acid hemicalcium salt in the mobile phase to create a stock solution of 10.0 mg/mL. Dilute serially to 0.5, 1.0, 2.0, 3.0, and 5.0 mg/mL for the calibration curve.

  • Sample Preparation: Dissolve the test article in the mobile phase to a target assay concentration of 2.0 mg/mL. Filter through a 0.22 µm hydrophilic PTFE syringe filter.

Phase II: Chromatographic Conditions
  • Column: Bio-Rad Aminex HPX-87H (or equivalent Shodex SH1011), 300 x 7.8 mm, 9 µm particle size[8].

  • Column Temperature: 60°C.

    • Causality: Elevated temperature significantly reduces the viscosity of the aqueous mobile phase, improving mass transfer kinetics within the highly cross-linked polymer resin, resulting in sharper peak symmetry.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Injection Volume: 20 µL.

  • Detection: Refractive Index Detector (RID) set to 40°C, or Variable Wavelength Detector (VWD) at 210 nm[6].

Phase III: The Self-Validating Gatekeeper (SST)

Inject a resolution mixture containing 2.0 mg/mL Glyceric acid and 2.0 mg/mL Glycolic acid.

  • Automated Go/No-Go Criteria: The run is only valid if Resolution ( Rs​ ) > 1.5, Tailing Factor ( Tf​ ) < 1.5, and Theoretical Plates ( N ) > 5000. If these metrics fail, the system halts, preventing the collection of compromised data.

ICH Q2(R2) Method Validation Execution

Once the SST passes, execute the validation parameters as mandated by the[7].

  • Specificity: Inject a blank (mobile phase) and a spiked sample containing known potential impurities (e.g., glycerol, dihydroxyacetone). Ensure no co-elution occurs at the retention time of glyceric acid[6].

  • Linearity & Range: Inject the 5 calibration standards (0.5 to 5.0 mg/mL) in triplicate. Calculate the linear regression.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[9].

  • Precision (Repeatability): Inject the 100% target concentration sample (2.0 mg/mL) 6 times sequentially.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤2.0% .

ValidationLifecycle ATP Analytical Target Profile Define Purity Dev Method Development Select IEC Column ATP->Dev SST SST Dev->SST Val ICH Q2(R2) Validation Accuracy & Precision SST->Val Life Lifecycle Management Routine Monitoring Val->Life

Analytical procedure lifecycle from target profile to validation per ICH Q2(R2).

References

  • Validation of analytical procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Source: ich.org. URL: [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Source: tandfonline.com. URL: [Link]

  • Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. Source: acs.org. URL: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Source: nih.gov. URL: [Link]

  • Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol. Source: nih.gov. URL: [Link]

Sources

Comparative

A Comparative Guide to Complexation Stability: D-(+)-Glyceric Acid Hemicalcium Salt Versus Calcium Glycerate

For Researchers, Scientists, and Drug Development Professionals The selection of a suitable salt form is a critical decision in the development of pharmaceuticals and other scientifically formulated products. This choice...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable salt form is a critical decision in the development of pharmaceuticals and other scientifically formulated products. This choice can significantly influence a product's stability, bioavailability, and overall performance. This guide provides an in-depth comparison of the complexation stability of D-(+)-Glyceric acid hemicalcium salt and the more general "calcium glycerate," offering objective analysis and supporting experimental frameworks.

Core Chemical Differences: Stoichiometry and Stereochemistry

The primary distinction between D-(+)-Glyceric acid hemicalcium salt and calcium glycerate lies in their chemical specificity.

D-(+)-Glyceric acid hemicalcium salt is a well-defined chemical entity.[1][2] The "hemicalcium" designation indicates a precise 2:1 ratio of glyceric acid to calcium ions.[2] Furthermore, the "D-(+)-" prefix specifies a particular stereoisomer, which can be crucial in biological systems where molecular geometry dictates interaction.[1][3]

Calcium glycerate , in contrast, can be an ambiguous term. It may refer to various stoichiometric ratios of glyceric acid to calcium and often does not specify the stereochemistry (D-, L-, or a racemic DL-mixture).[4][5][6] This lack of specificity can lead to variability in the material's properties.

The Principle of Complexation Stability

Complexation stability refers to the strength of the association between a central metal ion (in this case, calcium) and the surrounding ligands (glycerate molecules). This is quantified by the stability constant (or formation constant), where a higher value indicates a more stable complex.[7][8]

The stability of calcium glycerate complexes is influenced by several factors, including the chelation effect, where the glycerate molecule can bind to the calcium ion at more than one point, significantly enhancing stability. The pH of the solution also plays a critical role, as it affects the ionization state of the glyceric acid.[9][10]

Experimental Protocols for Determining Stability

To empirically measure and compare the complexation stability, several robust analytical methods can be employed.

Potentiometric Titration

This is a highly accurate method for determining stability constants.[11][12] It involves titrating a solution containing the calcium and glycerate ions with a standard solution of a strong base and monitoring the pH. The resulting data can be used to calculate the stability constants of the complexes formed.[13]

Experimental Workflow: Potentiometric Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_ca Prepare Ca²⁺ Solution mix Mix Ca²⁺ and Glyceric Acid prep_ca->mix prep_gly Prepare Glyceric Acid Solution prep_gly->mix prep_base Standardize NaOH Titrant titrate Titrate with NaOH prep_base->titrate mix->titrate record Record pH and Volume titrate->record plot Plot Titration Curve record->plot calculate Calculate Stability Constants plot->calculate cluster_cal Calibration cluster_measurement Measurement cluster_calculation Calculation prep_std Prepare Ca²⁺ Standards measure_std Measure Potential of Standards prep_std->measure_std cal_curve Generate Calibration Curve measure_std->cal_curve determine_free_ca Determine Free [Ca²⁺] cal_curve->determine_free_ca prep_sample Prepare Ca²⁺/Glycerate Samples measure_sample Measure Potential of Samples prep_sample->measure_sample measure_sample->determine_free_ca calculate_stability Calculate Stability Constant determine_free_ca->calculate_stability

Caption: Key steps for determining complexation stability using a calcium ion-selective electrode.

Comparative Analysis and Expected Outcomes

Based on the defined chemical nature of D-(+)-Glyceric acid hemicalcium salt, it is expected to exhibit more consistent and predictable behavior compared to a generic calcium glycerate.

FeatureD-(+)-Glyceric Acid Hemicalcium Salt"Calcium Glycerate" (Generic)
Composition Defined 2:1 ratio of D-(+)-glycerate to Ca²⁺ [1][2]Potentially variable stoichiometry and stereochemistry [4][5][6]
Purity High, with a specific crystalline structureMay be a mixture of different forms
Stability Constant A single, reproducible value is expectedMay show an apparent or average stability constant
Predictability High predictability in formulationsLower predictability due to potential variability

Implications for Research and Development

The choice between these two materials has significant implications for scientific applications:

  • For Pharmaceutical Formulations: The well-defined nature of D-(+)-Glyceric acid hemicalcium salt is highly advantageous. An estimated 50% of all drugs are administered as salts to improve properties like solubility and stability. [14][15]The consistent complexation stability of the hemicalcium salt ensures predictable behavior, which is crucial for formulation development and regulatory compliance.

  • In Biological Research: The stereospecificity of the D-(+)- form can be critical for studies involving biological systems, where enzymes and receptors often exhibit high stereoselectivity.

  • For Quality Control: The defined composition of the hemicalcium salt simplifies quality control procedures, ensuring batch-to-batch consistency.

Conclusion

For applications demanding high precision, reproducibility, and predictability, D-(+)-Glyceric acid hemicalcium salt is the superior choice. Its well-defined stoichiometry and stereochemistry lead to consistent complexation stability, a critical parameter in drug development and other scientific endeavors. While a generic "calcium glycerate" may be suitable for less critical applications, its potential for variability in composition and, consequently, in its physical and chemical properties, necessitates thorough characterization before use. Researchers and developers are advised to consider the specific requirements of their application when selecting between these materials to ensure the integrity and success of their work.

Sources

Safety & Regulatory Compliance

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